(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a tetrahydrofuranmethyl group at position 3 and a Z-configurated methylene-linked pyrazole-aryl moiety at position 3. The 3-fluoro-4-propoxyphenyl group on the pyrazole ring introduces steric and electronic effects, while the tetrahydrofuranmethyl substituent may enhance solubility compared to longer alkyl chains . Its synthesis likely follows methods analogous to related pyrazol-4-yl methylene derivatives, such as condensation reactions under acidic or microwave-assisted conditions .
Properties
CAS No. |
623936-29-8 |
|---|---|
Molecular Formula |
C27H26FN3O3S2 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26FN3O3S2/c1-2-12-34-23-11-10-18(14-22(23)28)25-19(16-31(29-25)20-7-4-3-5-8-20)15-24-26(32)30(27(35)36-24)17-21-9-6-13-33-21/h3-5,7-8,10-11,14-16,21H,2,6,9,12-13,17H2,1H3/b24-15- |
InChI Key |
KDQMORGJZYTJGM-IWIPYMOSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the pyrazole and thiazolidinone rings The reaction conditions often require specific catalysts and solvents to ensure high yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to scale up the process efficiently. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The thioxo (C=S) group at position 2 of the thiazolidinone ring is susceptible to nucleophilic substitution. Common reagents include alkyl halides or amines, leading to thioether or thioamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Methylthio derivative | Improved lipophilicity |
| Aminolysis | NH₂R (R=alkyl/aryl), EtOH, reflux | 2-Thioamide analogue | Potential bioactivity modulation |
Oxidation of the Thiazolidinone Ring
The thiazolidinone ring can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones. This reactivity is influenced by the electron-withdrawing effects of adjacent substituents.
| Oxidizing Agent | Conditions | Product | Observed Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide derivative | Partial ring stability loss |
| m-CPBA | DCM, RT, 4h | Sulfone derivative | Enhanced electrophilicity |
Ring-Opening Reactions
Under basic or acidic conditions, the thiazolidinone ring may undergo cleavage. For example, hydrolysis can yield mercaptocarboxylic acid intermediates.
Cycloaddition Reactions
The exocyclic methylene group (C=C) adjacent to the thiazolidinone ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.
Functionalization of the Pyrazole Moiety
The 1-phenyl-3-(3-fluoro-4-propoxyphenyl)pyrazole subunit can undergo electrophilic substitution (e.g., nitration, halogenation).
| Reaction | Reagents/Conditions | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C-5 of pyrazole | 65–70% |
| Bromination | Br₂, FeBr₃, DCM, RT | C-4 of fluorophenyl ring | 55–60% |
Tetrahydrofuranmethyl Group Reactivity
The tetrahydrofuranmethyl substituent at position 3 can undergo ring-opening under acidic conditions or oxidation to γ-lactone derivatives.
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), 80°C, 4h | Linear diol derivative | Reduced steric bulk |
| Oxidation (CrO₃) | Acetone, 0°C, 2h | γ-Lactone | Enhanced polarity |
Key Challenges and Considerations
-
Steric hindrance : Bulky substituents (e.g., tetrahydrofuranmethyl, propoxyphenyl) limit reaction rates in nucleophilic substitutions .
-
Regioselectivity : Competing reactive sites (thioxo, pyrazole, methylene) necessitate careful optimization of conditions.
-
Solubility : Low aqueous solubility complicates reactions in polar solvents; DMF/DMSO are often required.
Scientific Research Applications
(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects and potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in the Thiazolidinone Core
- Phenyl-substituted analogs: Compounds like 3-phenylisothiazolidin-4-one (e.g., 13 in ) exhibit reduced steric bulk but may compromise target binding due to the absence of heterocyclic substituents .
Aryl and Heterocyclic Modifications
- Fluorophenyl vs. Chlorophenyl Groups :
- Pyrazole vs.
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
- Solubility : The tetrahydrofuranmethyl group likely improves aqueous solubility over heptyl or phenyl analogs, critical for oral bioavailability .
Biological Activity
The compound (5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Thiazolidin-4-One Framework
Thiazolidin-4-one derivatives are recognized for their multifaceted biological activities , including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antidiabetic
The thiazolidinone ring system allows for various substitutions that can enhance or modify biological activity. The presence of sulfur and nitrogen atoms in the ring contributes to the unique chemical properties and reactivity of these compounds .
Structure and Synthesis
The specific compound features a complex structure with multiple functional groups that may influence its biological activity. The synthesis typically involves the condensation of a thiazolidinone with a pyrazole derivative, followed by further modifications to introduce substituents like the fluoro-propoxyphenyl group and tetrahydro-furanylmethyl moiety.
Anticancer Activity
Recent studies have indicated that thiazolidin-4-one derivatives exhibit significant anticancer properties. For example, derivatives have shown antiproliferative effects against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells . The specific compound may also engage in mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiazolidinones are known for their antimicrobial properties. Research has demonstrated that certain derivatives possess activity against Gram-positive bacteria and fungi, including Candida albicans. The specific compound's structural features may enhance its affinity for bacterial targets or inhibit essential microbial enzymes .
Anti-inflammatory and Antidiabetic Effects
Thiazolidinones have been extensively studied for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. Additionally, some derivatives are recognized as PPARγ agonists, which play a crucial role in glucose metabolism and insulin sensitivity, making them candidates for antidiabetic therapies .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their substituents. For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Fluorine substitution | Increases lipophilicity and potency against certain targets |
| Alkoxy groups | Often enhance solubility and bioavailability |
| Tetrahydrofuran moieties | May improve interaction with biological targets |
The SAR studies suggest that optimizing substituents can lead to more potent derivatives with tailored pharmacological profiles .
Case Studies
- Sava et al. (2021) conducted a study on various thiazolidinone-indometacin hybrids, revealing significant antioxidant activity through DPPH radical scavenging assays. The most active derivative demonstrated an IC50 value significantly lower than indometacin alone .
- Novel Derivatives : A series of 2,3-disubstituted 1,3-thiazolidin-4-one derivatives were synthesized and evaluated for antimicrobial activity. Certain compounds exhibited broad-spectrum efficacy against both bacterial and fungal strains .
Q & A
Basic: What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yields?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. A common approach is the Knoevenagel condensation between a pyrazole-aldehyde derivative and a thiazolidinone precursor. For example, outlines a similar synthesis using ethanol as a solvent, sodium acetate as a base, and reflux at 100°C for 2 hours to achieve a 96% yield via crystallization . Key factors include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance reaction rates.
- Temperature control : Reflux conditions (70–100°C) prevent side reactions.
- Crystallization optimization : Absolute ethanol or DMF-EtOH mixtures improve purity .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:
- Single-crystal XRD : Resolves stereochemistry (e.g., Z/E configuration of the exocyclic double bond) and intermolecular interactions .
- FT-IR : Confirms functional groups (C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹) .
- NMR : Distinguishes aromatic protons (δ 6.5–8.5 ppm) and tetrahydrofuran methylene groups (δ 3.5–4.5 ppm) .
Advanced: How can synthesis yield be optimized for scale-up?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Sodium acetate or piperidine improves condensation efficiency .
- Solvent recycling : Ethanol can be recovered post-crystallization to reduce costs.
- Reaction monitoring : TLC or HPLC ensures intermediate purity before proceeding .
achieved a 96% yield by precise stoichiometric control and slow cooling during crystallization .
Advanced: What computational approaches predict the compound’s bioactivity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, bacterial enzymes) .
- QSAR models : Correlate substituent effects (e.g., fluorine position, propoxy chain length) with activity using descriptors like logP and HOMO-LUMO gaps .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Advanced: How are biological activities evaluated, and what controls are necessary?
Methodological Answer:
- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to rule off-target effects.
- Dose-response curves : IC₅₀ values for enzyme inhibition (e.g., COX-2, EGFR kinases) .
Advanced: How to resolve contradictions in crystallographic data?
Methodological Answer:
- Cross-validation : Compare XRD data with Cambridge Structural Database (CSD) entries for similar fragments (e.g., pyrazolyl-thiazolidinones) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···F, π-π stacking) to validate packing motifs .
- Multi-temperature studies : Collect data at 100–295 K to assess thermal motion artifacts .
Advanced: How to control regioselectivity in pyrazole functionalization?
Methodological Answer:
- Directing groups : Use electron-withdrawing substituents (e.g., fluorine) to guide electrophilic substitution at the 4-position of the pyrazole .
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetic pathways .
- Protecting groups : Temporarily block reactive sites (e.g., thioxo groups) during coupling steps .
Basic: What purification techniques ensure high purity?
Methodological Answer:
- Recrystallization : Ethanol or DMF-EtOH (1:1) mixtures are effective for polar intermediates .
- Column chromatography : Silica gel with hexane-EtOAc gradients separates regioisomers.
- HPLC : Reverse-phase C18 columns resolve closely related analogs .
Advanced: How to address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .
- Cyclodextrin complexes : Enhance aqueous solubility via host-guest interactions.
- Salt formation : Trifluoroacetate or hydrochloride salts improve stability .
Advanced: What stability protocols are recommended for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
